N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target . In the case of anti-tubercular activity, these compounds likely inhibit the function of DprE1, thereby disrupting the synthesis of arabinogalactan and compromising the integrity of the mycobacterial cell wall .
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting the enzyme DprE1, the compound disrupts the production of arabinogalactan, a key component of the mycobacterial cell wall. This disruption can lead to downstream effects such as compromised cell wall integrity and potentially cell death .
Result of Action
The result of the compound’s action would likely be the inhibition of Mycobacterium tuberculosis growth due to the disruption of arabinogalactan biosynthesis. This disruption compromises the integrity of the mycobacterial cell wall, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes and proteins . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide typically involves the following steps:
Synthesis of 2-aminobenzothiazole: This is achieved by the cyclization of o-aminothiophenol with carbon disulfide and an oxidizing agent.
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents and conditions used in these reactions include dimethylformamide as a solvent and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Comparison with Similar Compounds
N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole compounds.
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial properties.
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Exhibits potent antibacterial activity.
The uniqueness of this compound lies in its specific structural features and the combination of the benzothiazole moiety with the cyclohexanecarboxamide group, which may contribute to its distinct biological activities .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)24-20/h4-7,10-14H,1-3,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYOMGBPJQOPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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